molecular formula C16H15N5 B588369 N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine CAS No. 112696-91-0

N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Cat. No. B588369
CAS RN: 112696-91-0
M. Wt: 277.331
InChI Key: KTGVVCLIFBRODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (AMP-PY-PY) is an organophosphorus compound that has been used in scientific research for various applications. It is a synthetic compound consisting of two pyrimidine rings, one pyridine ring, and a methylphenyl group. It has been used in the synthesis of a variety of organic compounds, as well as in the study of enzyme inhibitors, receptor agonists, and other biochemical processes.

Scientific Research Applications

Anti-inflammatory Applications

Pyrimidine derivatives, including structures similar to N-(4-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, have been investigated for their anti-inflammatory properties. Substituted 1,2,3,4-tetrahydropyrimidine derivatives, for instance, have shown significant in vitro anti-inflammatory activity, suggesting potential for designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Anti-cancer Research

Research has focused on the anti-cancer potential of pyrimidine derivatives across various molecular scaffolds. Pyrimidine-based compounds have been extensively reported for their anticancer activities, with patents suggesting their effectiveness through various mechanisms indicating potential interactions with diverse enzymes, targets, and receptors. This highlights pyrimidines' prominence in cancer research and as potential future drug candidates (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).

Optoelectronic Materials

Quinazolines and pyrimidines have been noted for their applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating their significance beyond medicinal chemistry into materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry and Pharmacology

Pyrimidines play a crucial role in medicinal chemistry due to their presence in nucleic acid components, vitamins, and neurotransmitters. Structural Activity Relationship (SAR) studies of pyrimidine derivatives have revealed a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, underscoring their versatility and potential in drug development (Natarajan, N, S, & S, 2022).

Alzheimer's Disease Research

Pyrimidine derivatives have been explored for their potential as anti-Alzheimer's agents. Ongoing research aims to mitigate adverse effects associated with current treatments and improve the efficacy of drugs targeting neurological disorders. The SAR-based approach to studying pyrimidine derivatives in Alzheimer's disease research indicates their promising role in developing therapeutic agents (Das, Akbar, Ahmed, Dewangan, Iqubal, Pottoo, & Joseph, 2021).

properties

IUPAC Name

2-methyl-1-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-11-9-13(17)4-5-14(11)20-16-19-8-6-15(21-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGVVCLIFBRODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652142
Record name 2-Methyl-N~1~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112696-91-0
Record name 2-Methyl-N~1~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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